Product packaging for Aceneuramic(Cat. No.:)

Aceneuramic

Cat. No.: B10762810
M. Wt: 309.27 g/mol
InChI Key: SQVRNKJHWKZAKO-ZQJNSAHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aceneuramic acid, a fundamental nine-carbon sugar molecule and a prominent member of the sialic acid family, serves as a critical reagent in glycobiology and biomedical research. Its primary research value lies in its role as a terminal residue on glycan chains of glycoproteins and gangliosides, where it mediates essential biological processes such as cell-cell recognition, immune response modulation, and pathogen-host interactions. Researchers utilize this compound acid to study its mechanism of action as a ligand for selectins and siglecs, and to investigate its crucial function as a receptor for various viruses, including influenza viruses, facilitating studies on viral entry and infectivity. This compound is indispensable for the enzymatic or chemical synthesis of sialylated glycoconjugates, the development of diagnostic assays, and as a standard in analytical techniques like HPLC and mass spectrometry to characterize sialylation patterns in therapeutic proteins. Our high-purity this compound acid is provided to support these advanced investigations, ensuring reliable and reproducible results in your research endeavors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO9 B10762810 Aceneuramic

Properties

Molecular Formula

C11H19NO9

Molecular Weight

309.27 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6?,7+,8-,9+,11-/m0/s1

InChI Key

SQVRNKJHWKZAKO-ZQJNSAHDSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@H](C(CO)O)O)(C(=O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O

Origin of Product

United States

Preparation Methods

Endogenous Biosynthesis in Eukaryotes

Aceneuramic acid biosynthesis in humans begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc) via UDP-N-aclcNAc 2-epimerase, encoded by the GNE gene. A secondary kinase domain phosphorylates ManNAc to ManNAc-6-phosphate, which is subsequently condensed with phosphoenolpyruvate to form Neu5Ac-9-phosphate. Dephosphorylation yields free Neu5Ac, which is transported to the Golgi apparatus for incorporation into glycoconjugates. Mutations in GNE disrupt this pathway, leading to GNE myopathy, a rare neuromuscular disorder characterized by hyposialylation of muscle proteins.

Prokaryotic Biosynthesis and Metabolic Engineering

Industrial production leverages engineered Escherichia coli strains to bypass the low yields of eukaryotic systems. A patented method (CN114196693A) involves:

  • Gene Knockouts : Deletion of nagE (glucosamine transporter), manXYZ (mannose PTS system), and nanATEK (sialic acid catabolism genes) to prevent substrate diversion.

  • Heterologous Gene Expression : Cloning cneuB (sialic acid synthase) and bag (bacterial acetyltransferase) under trc promoters to enhance Neu5Ac synthesis.

  • Carbon Flux Optimization : Knockout of ackA, pta, ldhA, and poxB redirects metabolic flux toward phosphoenolpyruvate, a precursor for Neu5Ac.

Table 1: Key Genetic Modifications in E. coli for Neu5Ac Production

Gene/ClusterModificationEffect
nagEKnockoutBlocks glucosamine uptake via PTS
nanATEKDeletionPrevents Neu5Ac catabolism
cneuB + bagOverexpressionEnhances Neu5Ac synthase activity
ackA/ptaKnockoutReduces acetate synthesis

Chemical Synthesis Approaches

Traditional Organic Synthesis

Early routes involved multistep protection-deprotection sequences starting from N-acetylglucosamine (GlcNAc). For example, GlcNAc is oxidized to N-acetylmannosamine (ManNAc), followed by aldol condensation with oxaloacetate. However, stereochemical challenges and low yields (≤20%) limited scalability.

Chemoenzymatic Hybrid Methods

Modern approaches combine chemical synthesis with enzymatic steps. A notable strategy uses immobilized sialic acid aldolase to catalyze the condensation of ManNAc and pyruvate, achieving yields >80% under optimized conditions. This method avoids costly cofactors but requires high-purity substrates.

Enzymatic and Fermentation-Based Production

Recombinant Microbial Systems

The E. coli strain described in CN114196693A achieves Neu5Ac titers of 45 g/L in fed-batch fermentation. Critical parameters include:

  • Induction Strategy : 0.2 mM IPTG at OD<sub>600</sub> = 1.2 induces cneuB/bag expression.

  • Substrate Feeding : N-acetylglucosamine (10 g/L) and glycerol (5 g/L) sustain precursor supply while minimizing carbon catabolite repression.

Table 2: Fermentation Conditions for High-Yield Neu5Ac Production

ParameterOptimal Value
Temperature37°C
pH7.0
Dissolved O<sub>2</sub>30% saturation
Induction TimingMid-exponential phase (OD<sub>600</sub> = 1.2)
Substrate Feed Rate0.5 g/L/h N-acetylglucosamine

Downstream Processing

Cell harvesting via centrifugation (10,000 ×g, 20 min) is followed by ultrafiltration (10 kDa cutoff) to remove proteins. Crystallization from ethanol/water mixtures yields Neu5Ac with ≥98% purity.

Industrial-Scale Production Techniques

High-Density Fermentation

Industrial bioreactors (≥1,000 L) utilize fed-batch modes with defined media containing:

  • Carbon Sources : Glycerol (20 g/L initial, 5 g/L fed) avoids catabolite repression.

  • Nitrogen Sources : Tryptone (12 g/L) and yeast extract (5 g/L) support robust growth.

  • Trace Elements : Mn<sup>2+</sup> and Fe<sup>3+</sup> enhance enzyme stability.

Continuous Bioprocessing

Emerging systems employ immobilized E. coli cells in packed-bed reactors, achieving steady-state Neu5Ac productivity of 2.1 g/L/h over 14 days.

Crystallization and Polymorph Control

Polymorphic Forms of Neu5Ac

Patent US10385085B2 characterizes five crystalline forms:

  • Form 1 : Ethanol solvate, XRD peaks at 12.3°, 16.7°, 24.1° (2θ).

  • Form 3 : Acetic acid solvate, DSC endotherms at 107°C and 181°C.

  • Form 5 : Dihydrate, stable up to 192°C.

Table 3: Physicochemical Properties of Neu5Ac Polymorphs

FormSolvateXRD Peaks (2θ)DSC EndothermsPurity
1Ethanol12.3°, 16.7°185°C≥99.5%
3Acetic acid18.8°, 22.4°107°, 181°C98.7%
5Dihydrate16.7°, 22.8°90.5°, 192°C≥99.0%

Crystallization Protocols

  • Form 1 : Slow cooling (0.5°C/min) from ethanol/water (70:30 v/v) yields >95% polymorphic purity.

  • Form 5 : Anti-solvent addition (acetone) to aqueous Neu5Ac induces dihydrate crystallization .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The carboxylic acid derivative (2-oxo group) undergoes nucleophilic acyl substitution. This reaction proceeds via a tetrahedral intermediate, where nucleophiles displace the leaving group (Figure 1) .

Mechanism:

  • Nucleophilic attack : A nucleophile (e.g., hydroxide, amine) attacks the electrophilic carbonyl carbon.

  • Tetrahedral intermediate formation : The alkoxide intermediate stabilizes through resonance.

  • Leaving group expulsion : The Y group departs, regenerating the carbonyl .

Table 1: Potential Nucleophilic Acyl Substitution Reactions

NucleophileReagent/ConditionsProduct
H₂OAcidic hydrolysisKeto-neuraminic acid derivative
R-NH₂Amine in polar aprotic solventAmide derivative
R-OHAlcohol with catalystEster derivative

Oxidation Reactions

The hydroxyl groups (-OH) at positions 4, 6, 7, 8, and 9 are susceptible to oxidation.

  • Primary/Secondary Alcohol Oxidation :

    • Reagents: CrO₃, KMnO₄, or TEMPO/oxidative conditions.

    • Products: Ketones (from secondary alcohols) or carboxylic acids (from primary alcohols).

  • Glycol Oxidation : Adjacent hydroxyl groups (e.g., positions 7 and 8) may form diketones under strong oxidants .

Table 2: Oxidation Pathways

SiteReagentProduct
C4/C9 (primary)KMnO₄ (acidic)Carboxylic acids
C6/C7/C8 (secondary)CrO₃Ketones

Reduction Reactions

The 2-oxo group (C=O) can be reduced to a hydroxyl group.

  • Catalytic Hydrogenation :

    • Reagent: H₂/Pd-C or NaBH₄.

    • Product: Secondary alcohol derivative.

  • Stereochemical Impact : Reduction may alter stereochemistry at C2, affecting biological activity .

Acetamide Reactivity

The N-acetyl group participates in:

  • Hydrolysis : Under acidic/basic conditions, yielding neuraminic acid and acetic acid.

  • Transacetylation : Transfer of the acetyl group to nucleophiles (e.g., thiols) .

Glycosylation and Esterification

Hydroxyl groups may form:

  • Glycosidic bonds : With sugars under Mitsunobu or Koenigs-Knorr conditions.

  • Esters : With acyl chlorides or anhydrides.

Scientific Research Applications

Phase II/III Clinical Trials

Aceneuramic acid has been evaluated in several clinical trials aimed at assessing its safety and efficacy in patients with GNE myopathy:

  • Study Design : A multicenter, placebo-controlled, double-blind study was conducted involving genetically confirmed GNE myopathy patients. Participants were randomized to receive either this compound acid (6 g/day) or placebo over a 48-week period.
  • Primary Endpoint : The primary outcome measure was the change in upper extremity composite (UEC) score, reflecting muscle strength and function.
  • Results : The trial demonstrated a statistically significant stabilization of muscle strength in patients receiving this compound acid compared to those on placebo. Specifically, the change in UEC score was less pronounced in the treatment group (-0.115 kg vs. -2.625 kg for placebo), indicating a potential slowing of disease progression .

Long-Term Safety Studies

A Phase 3b extension study evaluated the long-term safety and efficacy of this compound acid extended-release tablets (Ace-ER) in patients who had previously participated in earlier trials. This study aimed to confirm sustained benefits over extended periods:

  • Duration : The study lasted approximately 3 years and involved participants who had shown positive responses to earlier treatments.
  • Findings : Initial results indicated that long-term administration did not lead to major adverse effects and continued to support functional improvements in muscle strength .

Case Studies

Several case studies have documented the effects of this compound acid on individual patients:

  • Case Study 1 : A 30-year-old male diagnosed with GNE myopathy exhibited significant improvements in muscle strength after 72 weeks of treatment with this compound acid. His ability to perform daily activities improved markedly, highlighting the compound's potential impact on quality of life .
  • Case Study 2 : Another patient reported enhanced endurance and reduced fatigue levels following consistent treatment with this compound acid. This case underscores the compound's role not only in preserving muscle function but also in enhancing overall well-being .

Data Summary

The following table summarizes key findings from clinical trials involving this compound acid:

Study TypeDurationParticipantsTreatment DosePrimary EndpointResults Summary
Phase II/III Trial48 weeks146 g/dayUEC score changeStabilization of muscle strength compared to placebo
Phase 3b ExtensionUp to 3 yearsVariesAce-ERLong-term safety/efficacyNo major adverse effects; continued functional improvement
Efficacy Confirmation72 weeks19Acenobel®Safety & efficacyConfirmed safety; significant treatment effects observed

Comparison with Similar Compounds

Pharmacokinetic and Efficacy Comparisons

Key findings include:

Table 1: Serum Free Aceneuramic Acid Levels in Clinical Trials
Study Group Baseline (μg/mL) Post-48 Weeks (μg/mL) Increase vs. Baseline Source
SA-ER (Japan) 0.150 ± 0.058 0.543 ± 0.425 3.6x
Placebo (Japan) 0.149 ± 0.029 0.147 ± 0.031 No change
Ace-ER (International) N/A No significant increase
Table 2: Muscle Strength Metrics (Upper Extremity Composite [UEC] Scores)
Study SA-ER Group Change (kg) Placebo Group Change (kg) Significance (p-value) Source
Japanese Phase II/III -0.1 ± 3.7 -5.1 ± 3.4 p < 0.05
International Phase III -2.85% (predicted norm) -2.05% (predicted norm) p = 0.55

Key Observations:

  • Efficacy Discrepancies: Japanese trials reported statistically significant stabilization of UEC scores with SA-ER, whereas international studies failed to meet primary endpoints. This divergence may stem from differences in patient cohorts, disease progression rates, or genetic backgrounds .
  • Pharmacokinetic Superiority: SA-ER achieved sustained serum levels of this compound acid, critical for tissue sialylation.
Table 3: Adverse Event Incidence
Parameter SA-ER Group (n=15) Placebo Group (n=4) Notes Source
Severe Adverse Events 1 (fetal death*) 0 *Unlikely drug-related
Mild/Moderate AEs 8 3 Mostly gastrointestinal

Comparison with Preclinical Candidates

However, this compound acid bypasses the defective GNE/MNK enzyme, offering a direct therapeutic route. ManNAc requires functional GNE/MNK for conversion, making it less viable in advanced GNE myopathy .

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound acid production?

  • Answer : Implement quality-by-design (QbD) principles:
  • Define critical quality attributes (CQAs: purity, yield).
  • Use design of experiments (DoE) to optimize process parameters (e.g., fermentation time, purification resin).
  • Apply statistical process control (SPC) charts for real-time monitoring of production batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.